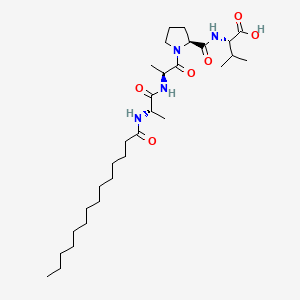
p-Diazobenzoyl-biocytin (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Diazobenzoyl-biocytin (chloride) is a biotin derivative that is widely used in biochemical research. It is particularly known for its ability to label tyrosine and histidine residues in peptides and proteins . This compound is valuable in various scientific applications due to its biotinylating properties, which facilitate the study of protein interactions and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Diazobenzoyl-biocytin (chloride) involves the reaction of biocytin with p-diazobenzoyl chloride. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the stability of the diazo group . The process requires careful handling of reagents to prevent decomposition and ensure high yield.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The key difference lies in the scale and optimization of reaction conditions to maximize efficiency and yield in an industrial setting .
化学反応の分析
Types of Reactions
p-Diazobenzoyl-biocytin (chloride) primarily undergoes substitution reactions, where the diazo group reacts with nucleophilic sites on peptides and proteins. This reaction is facilitated by the presence of tyrosine and histidine residues .
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and buffers to maintain the pH. The reaction conditions typically involve mild temperatures to prevent the degradation of the diazo group .
Major Products Formed
The major products formed from these reactions are biotinylated peptides and proteins. These biotinylated compounds are then used in various biochemical assays to study protein interactions and functions .
科学的研究の応用
p-Diazobenzoyl-biocytin (chloride) has a wide range of applications in scientific research:
作用機序
The mechanism of action of p-Diazobenzoyl-biocytin (chloride) involves the formation of a covalent bond between the diazo group and the nucleophilic sites on tyrosine and histidine residues. This biotinylation process allows for the subsequent detection and analysis of the labeled proteins or nucleic acids using streptavidin-based assays . The molecular targets include tyrosine and histidine residues in peptides and proteins, and the pathways involved are primarily related to protein labeling and detection .
類似化合物との比較
Similar Compounds
N-Hydroxysuccinimide (NHS) biotin: Another biotinylating reagent that targets primary amines in proteins and peptides.
Sulfo-NHS-LC-biotin: A water-soluble biotinylating reagent that also targets primary amines.
Biotin hydrazide: Used for labeling aldehyde and ketone groups in biomolecules.
Uniqueness
p-Diazobenzoyl-biocytin (chloride) is unique in its ability to specifically target tyrosine and histidine residues, which are less commonly targeted by other biotinylating reagents. This specificity makes it particularly valuable for studying proteins with these residues and for applications where selective labeling is required .
特性
分子式 |
C23H31ClN6O5S |
|---|---|
分子量 |
539.0 g/mol |
IUPAC名 |
4-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]carbamoyl]benzenediazonium;chloride |
InChI |
InChI=1S/C23H30N6O5S.ClH/c24-29-15-10-8-14(9-11-15)21(31)26-16(22(32)33)5-3-4-12-25-19(30)7-2-1-6-18-20-17(13-35-18)27-23(34)28-20;/h8-11,16-18,20H,1-7,12-13H2,(H4-,25,26,27,28,30,31,32,33,34);1H/t16-,17-,18-,20-;/m0./s1 |
InChIキー |
FNYYDRRCUPHASE-CMPKFCAVSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-] |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)
![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)

![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)

![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)

